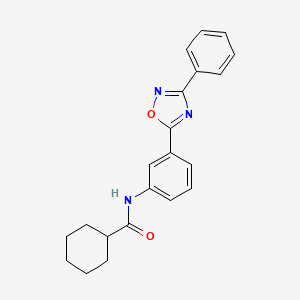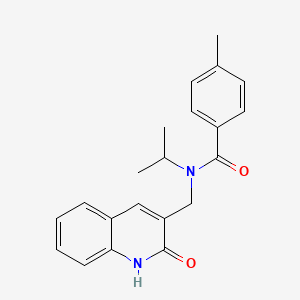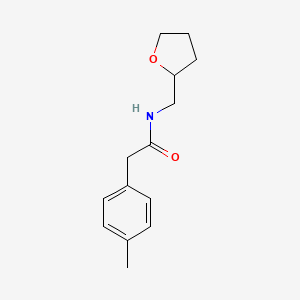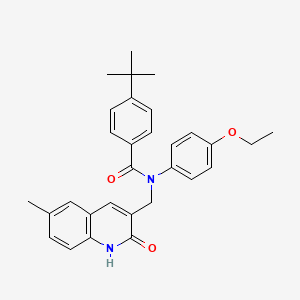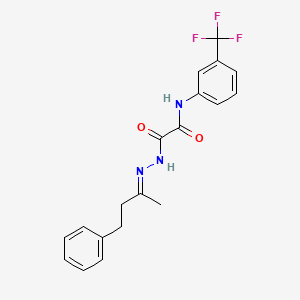![molecular formula C23H24N4O B7709876 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, also known as BMQ, is a novel small molecule that has recently gained attention in the field of medicinal chemistry. BMQ is a potent and selective inhibitor of the protein kinase CK2, which is implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This binding leads to the disruption of the catalytic activity of CK2, which results in the inhibition of cell proliferation and survival. This compound has been shown to be a selective inhibitor of CK2, as it does not inhibit other kinases that share structural similarities with CK2.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has several advantages for lab experiments, including its simple and efficient synthesis method, its selectivity for CK2, and its ability to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. However, this compound has some limitations, including its relatively low potency compared to other CK2 inhibitors and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide and its analogs. One potential direction is the optimization of the synthesis method to improve the potency and selectivity of this compound. Another direction is the development of this compound-based combination therapies for cancer treatment. Moreover, the potential therapeutic applications of this compound in other diseases, such as inflammation and neurodegeneration, warrant further investigation. Finally, the development of this compound analogs with improved pharmacological properties, such as increased potency and reduced toxicity, is an important direction for future research.
Conclusion
In conclusion, this compound, or this compound, is a novel small molecule that has potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of CK2, which is implicated in cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound is a relatively simple and efficient process, and this compound has several advantages for lab experiments, including its selectivity for CK2 and its ability to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. However, this compound has some limitations, including its relatively low potency and potential toxicity at high doses. There are several future directions for the development of this compound and its analogs, including the optimization of the synthesis method, the development of combination therapies, and the investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-methylbenzoyl chloride with 6-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base. The resulting product is then reacted with butylamine to obtain the final product, this compound. The synthesis of this compound is a relatively simple and efficient process, which makes it an attractive candidate for further development.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. CK2 is a key regulator of cell growth and survival, and its dysregulation is implicated in the pathogenesis of cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the alleviation of inflammation and neurodegeneration. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-5-12-27-22-19(14-17-13-15(2)10-11-20(17)24-22)21(26-27)25-23(28)18-9-7-6-8-16(18)3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIAGXGQGCDLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)




